molecular formula C25H32O8 B1248826 Aceroside B2

Aceroside B2

Cat. No.: B1248826
M. Wt: 460.5 g/mol
InChI Key: JTRDCQXYJNZURE-BVLUCXKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aceroside B2 is a cyclic diarylheptanoid glycoside primarily isolated from Acer truncatum and related species such as Betula platyphylla . Structurally, it consists of two aromatic rings connected by a heptane chain, with glycosylation at specific positions (e.g., a β-D-glucopyranosyl moiety) contributing to its bioactivity . Its molecular formula is C₂₇H₃₄O₁₂, with a relative molecular mass of 562.56 .

This compound has been extensively studied for its osteogenic activity, promoting osteoblast differentiation and bone mineralization. Unlike other diarylheptanoids, this compound’s bioactivity is attributed to its unique substitution pattern, including hydroxyl and glycosyl groups at C-10 and C-12 positions .

Properties

Molecular Formula

C25H32O8

Molecular Weight

460.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(10S)-10-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-4-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C25H32O8/c26-14-21-22(28)23(29)24(30)25(33-21)32-19-12-8-16-5-9-17(27)4-2-1-3-15-6-10-18(11-7-15)31-20(19)13-16/h6-8,10-13,17,21-30H,1-5,9,14H2/t17-,21+,22+,23-,24+,25+/m0/s1

InChI Key

JTRDCQXYJNZURE-BVLUCXKNSA-N

Isomeric SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@H](C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

aceroside B2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Diarylheptanoids share a core 1,7-diphenylheptane skeleton but exhibit structural and functional diversity due to variations in oxidation, glycosylation, and cyclic ring formation. Below is a detailed comparison of Aceroside B2 with structurally or functionally related compounds:

Structural and Functional Comparison

Compound Source Key Structural Features Bioactivity Mechanism/Applications References
This compound Acer truncatum Cyclic diarylheptanoid with β-D-glucopyranoside Osteogenic (ALP activation, Ca²⁺ deposition) Bone regeneration therapies
Aceroside B1 Acer truncatum Similar to B2 but differs in hydroxyl position Osteogenic Synergistic with B2 in bone formation
Aceroside VIII Betula platyphylla Linear diarylheptanoid with ketone group Anticancer, HDAC6 inhibition Enhances efficacy of HDAC inhibitors (e.g., A452) in colorectal cancer
Platyphylloside Betula platyphylla Cyclic diarylheptanoid with tetrahydrofuran ring Anti-inflammatory, neuroprotective Treatment of neurodegenerative disorders
Aceroside III Acer spp. Oxidized heptane chain with free phenolic groups Antioxidant (IC₅₀ = 40 μM) Scavenges ROS, reduces oxidative stress

Key Research Findings

  • Osteogenic Activity : this compound and B1 demonstrate comparable potency in stimulating osteoblast differentiation, but B2 exhibits superior calcium deposition (~2.5-fold increase vs. B1) .
  • Anticancer Activity: Unlike this compound, Aceroside VIII inhibits HDAC6, depleting oncoproteins like TCF7L2 in colorectal cancer cells. It synergizes with irinotecan, achieving 80% tumor growth inhibition in vivo .
  • Structural-Activity Relationship: Glycosylation at C-4 in this compound enhances solubility and bioavailability compared to non-glycosylated analogs like Acerogenin A .

Mechanistic Divergence

  • This compound modulates the BMP/Smad pathway to upregulate osteogenic markers (e.g., Runx2) .
  • Aceroside VIII targets HDAC6-mediated Wnt/β-catenin signaling, inducing proteasomal degradation of TCF7L2 .

Q & A

Q. What are the defining structural characteristics of Aceroside B2, and what analytical methods are essential for its identification and characterization?

this compound (24fb) is a cyclic diarylheptanoid with specific substituents (e.g., R1 = OCH3, R2 = CH3) critical to its bioactivity. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, X-ray crystallography may validate stereochemistry . Characterization must adhere to journal guidelines, with primary data in the main text and supplementary details in supporting files .

Q. What experimental methodologies are recommended for initial screening of this compound’s osteogenic activity?

In vitro assays using osteoblast precursor cells (e.g., MC3T3-E1) are foundational. Alkaline phosphatase (ALP) activity assays and Alizarin Red staining for mineralization should be conducted at varying concentrations (e.g., 1–100 μM) to establish dose-response relationships. Positive controls (e.g., BMP-2) and statistical validation (ANOVA with post-hoc tests) are mandatory to ensure reproducibility .

Q. How should researchers address inconsistencies in reported bioactivity data for this compound?

Contradictions may arise from differences in cell lines, solvent systems (e.g., DMSO concentration effects), or assay protocols. Methodological replication studies with standardized conditions (e.g., ISO-certified cell cultures) and meta-analyses of existing data are advised. Cross-validation using orthogonal assays (e.g., qPCR for osteogenic markers like Runx2) can resolve discrepancies .

Advanced Research Questions

Q. What strategies optimize the isolation of this compound from natural sources, and how can yield be quantified?

Column chromatography with silica gel or Sephadex LH-20 is standard, but advanced techniques like high-speed countercurrent chromatography (HSCCC) improve purity. Quantification via HPLC-UV or LC-MS using a calibration curve (e.g., 0.1–50 μg/mL) ensures accuracy. Solvent selection (e.g., methanol-water gradients) must balance polarity and compound stability .

Q. How can molecular docking studies be designed to explore this compound’s interaction with osteogenic signaling pathways?

Use software like AutoDock Vina to model binding affinities between this compound and targets (e.g., Wnt/β-catenin or BMP receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). Cross-reference with gene knockout models (e.g., CRISPR/Cas9-modified osteoblasts) to confirm pathway involvement .

Q. What are the best practices for comparative studies of this compound and its analogs (e.g., Aceroside B1) in bone regeneration models?

Employ a tiered approach:

  • In vitro : Compare ALP activity and mineralization rates across analogs.
  • In vivo : Use rodent calvarial defect models with micro-CT analysis for bone volume/trabecular thickness.
  • Statistical design : Apply multivariate analysis (MANOVA) to account for covariates like animal age/diet. Ensure ethical compliance with IACUC protocols .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq of treated osteoblasts), proteomics (LC-MS/MS for protein expression), and metabolomics (NMR-based metabolite profiling). Bioinformatics tools (e.g., KEGG pathway enrichment) identify key networks. Validate findings with siRNA-mediated gene silencing .

Methodological Considerations

Q. What validation criteria are critical for confirming this compound’s identity in novel synthetic pathways?

Synthetic batches must match natural isolates via:

  • Spectroscopic consistency : NMR chemical shifts (±0.05 ppm for ¹H; ±0.5 ppm for ¹³C).
  • Chromatographic co-elution : HPLC retention time (±2%) under identical conditions.
  • Biological equivalence : Osteogenic activity within ±10% of reference data .

Q. How should researchers design dose-ranging studies to minimize toxicity while maximizing efficacy?

Use the OECD 423 guideline for acute toxicity screening in rodents, followed by subchronic studies (28-day dosing). For efficacy, calculate the therapeutic index (LD50/ED50) and incorporate pharmacokinetic parameters (e.g., Cmax, AUC) from LC-MS plasma analysis .

Q. What frameworks guide the formulation of hypotheses about this compound’s structure-activity relationships (SAR)?

Apply the PICO framework:

  • Population : Osteoblast models.
  • Intervention : Structural modifications (e.g., hydroxylation at X3).
  • Comparison : Parent compound vs. derivatives.
  • Outcome : ALP activity/mineralization metrics.
    FINER criteria (Feasible, Novel, Ethical, Relevant) ensure hypothesis robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aceroside B2
Reactant of Route 2
Aceroside B2

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